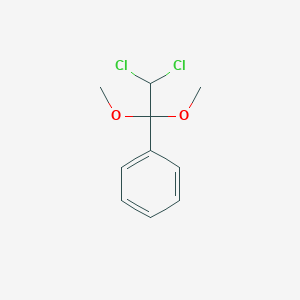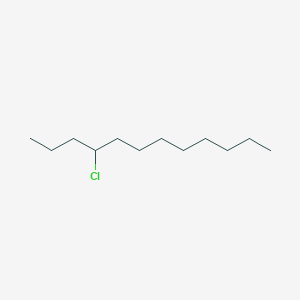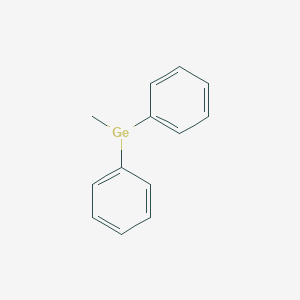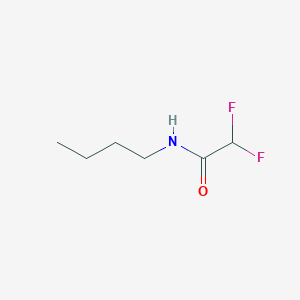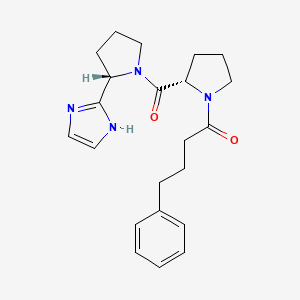
PREP inhibitor-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PREP inhibitor-1 is a compound known for its role as a prolyl oligopeptidase (PREP) inhibitor. Prolyl oligopeptidase is an enzyme that cleaves peptide bonds at the carboxyl side of proline residues in small peptides. This enzyme is implicated in various physiological processes and diseases, including neurodegenerative disorders like Alzheimer’s disease .
准备方法
The synthesis of PREP inhibitor-1 involves specific reaction conditions and routes. One common method includes the use of hydrazine and 1,3-diketones in a cyclocondensation reaction to form the desired compound . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis platforms.
化学反应分析
PREP inhibitor-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves nucleophiles such as halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
PREP inhibitor-1 has a wide range of scientific research applications:
Chemistry: It is used to study enzyme kinetics and inhibition mechanisms.
Biology: Researchers utilize it to understand the role of prolyl oligopeptidase in cellular processes.
作用机制
The mechanism of action of PREP inhibitor-1 involves the inhibition of prolyl oligopeptidase activity. This enzyme is responsible for cleaving peptide bonds at the carboxyl side of proline residues. By inhibiting this enzyme, this compound can modulate various physiological processes, including the degradation of neuropeptides. The molecular targets and pathways involved include the interaction with protein phosphatase 2A (PP2A), which plays a crucial role in regulating tau protein phosphorylation and aggregation .
相似化合物的比较
PREP inhibitor-1 can be compared with other similar compounds, such as:
Nonpeptidic oxazole-based PREP inhibitors: These compounds also inhibit prolyl oligopeptidase but have different structural features and mechanisms of action.
Covalent-reversible peptide-based inhibitors: These inhibitors form reversible covalent bonds with the enzyme, offering a different approach to inhibition. The uniqueness of this compound lies in its specific interaction with prolyl oligopeptidase and its potential therapeutic applications in neurodegenerative diseases.
属性
分子式 |
C22H28N4O2 |
|---|---|
分子量 |
380.5 g/mol |
IUPAC 名称 |
1-[(2S)-2-[(2S)-2-(1H-imidazol-2-yl)pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-phenylbutan-1-one |
InChI |
InChI=1S/C22H28N4O2/c27-20(12-4-9-17-7-2-1-3-8-17)25-15-6-11-19(25)22(28)26-16-5-10-18(26)21-23-13-14-24-21/h1-3,7-8,13-14,18-19H,4-6,9-12,15-16H2,(H,23,24)/t18-,19-/m0/s1 |
InChI 键 |
REHZKZSJOGMLBE-OALUTQOASA-N |
手性 SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)CCCC3=CC=CC=C3)C4=NC=CN4 |
规范 SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)CCCC3=CC=CC=C3)C4=NC=CN4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


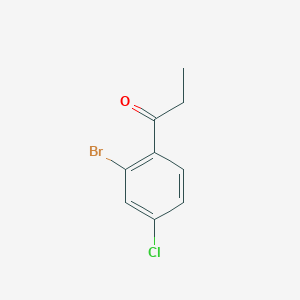
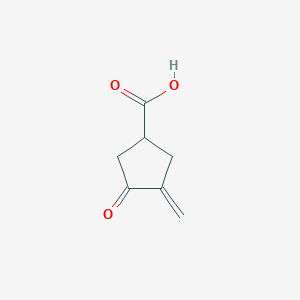
![(3S,4R,8R,9S,10S)-10-[(dimethylamino)methyl]-3,4-dihydroxy-N-(4-methoxyphenyl)-9-[4-(2-phenylethynyl)phenyl]-1,6-diazabicyclo[6.2.0]decane-6-carboxamide](/img/structure/B14750839.png)
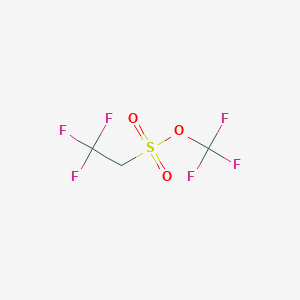
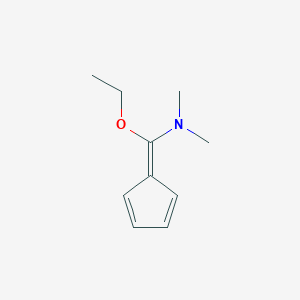
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4,5-trichlorobenzene](/img/structure/B14750867.png)
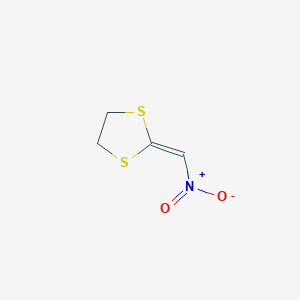
![Spiro[2.2]pent-1-ene](/img/structure/B14750890.png)
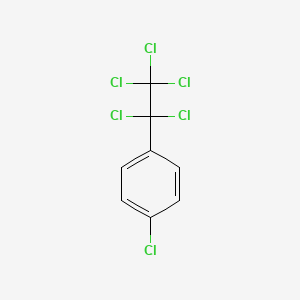
![2-fluoro-N-[(2S)-1-[1-(1H-indazol-5-yl)-3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl]-3-methyl-1-oxobutan-2-yl]-5-(trifluoromethyl)benzamide](/img/structure/B14750896.png)
